2-Methoxy-6-methyl-1-oxidopyridin-1-ium

Catalog No.
S3683418
CAS No.
63071-04-5
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-6-methyl-1-oxidopyridin-1-ium

CAS Number

63071-04-5

Product Name

2-Methoxy-6-methyl-1-oxidopyridin-1-ium

IUPAC Name

2-methoxy-6-methyl-1-oxidopyridin-1-ium

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3

InChI Key

WADXKWUIIYFCOM-UHFFFAOYSA-N

SMILES

CC1=[N+](C(=CC=C1)OC)[O-]

Canonical SMILES

CC1=[N+](C(=CC=C1)OC)[O-]

The exact mass of the compound 2-Methoxy-6-methyl-1-oxo-1lambda~5~-pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94797. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxy-6-methyl-1-oxidopyridin-1-ium is a pyridine derivative characterized by the presence of a methoxy group and a methyl group on the pyridine ring, along with an oxidized nitrogen atom. Its molecular formula is C7H9NO2, and it has a molecular weight of 139.15 g/mol. The compound is notable for its unique structural features, which include an oxidized nitrogen that contributes to its reactivity and potential biological activity .

The chemical behavior of 2-Methoxy-6-methyl-1-oxidopyridin-1-ium includes several significant reactions:

  • Oxidation: The compound can undergo further oxidation under strong oxidizing conditions, leading to the formation of more oxidized derivatives.
  • Reduction: Reduction reactions can revert the oxidized nitrogen back to its original state, yielding 2-methoxy-6-methylpyridine.
  • Substitution: The methoxy and methyl groups can participate in substitution reactions, allowing for the introduction of various functional groups.

Common reagents utilized in these reactions include peracetic acid for oxidation and metal hydrides or hydrogen gas for reduction.

Research into the biological activity of 2-Methoxy-6-methyl-1-oxidopyridin-1-ium suggests that it may interact with various biological molecules, potentially influencing enzyme activity and cellular processes. The oxidized nitrogen atom in the pyridine ring is believed to play a crucial role in these interactions, making it a subject of interest in medicinal chemistry and pharmacology .

The synthesis of 2-Methoxy-6-methyl-1-oxidopyridin-1-ium typically involves the oxidation of 2-methoxy-6-methylpyridine. A common method employs peracetic acid as an oxidizing agent. In industrial settings, similar oxidation processes are adapted for larger-scale production, often optimizing reaction conditions to enhance yield and purity. Specific details about industrial methods may vary among manufacturers and are often proprietary .

2-Methoxy-6-methyl-1-oxidopyridin-1-ium has several applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic compounds, acting as a valuable building block in organic synthesis.
  • Biology: The compound's interactions with biological molecules are being studied to understand its potential effects within biological systems.
  • Medicine: Ongoing research aims to explore its therapeutic applications, particularly as a precursor in drug development.
  • Industry: It is utilized in producing various chemicals and materials, contributing to advancements in industrial processes .

The interaction studies of 2-Methoxy-6-methyl-1-oxidopyridin-1-ium focus on its biochemical pathways and molecular targets within biological systems. Research indicates that the oxidized nitrogen atom may facilitate interactions with enzymes and other proteins, influencing metabolic pathways and cellular functions. These studies are crucial for understanding the compound's potential therapeutic roles and safety profiles .

2-Methoxy-6-methyl-1-oxidopyridin-1-ium can be compared with several similar compounds:

Compound NameKey FeaturesUniqueness
2-Methoxy-6-methylpyridineLacks oxidized nitrogen; different reactivityNo oxidized nitrogen, thus different properties
6-Methoxy-2-picolineContains methoxy and methyl groups; different positionsDifferent substitution pattern on the pyridine ring
2-Methoxypyridine N-OxideSimilar structure but varies in functional groupsDifferent functional group behavior

The uniqueness of 2-Methoxy-6-methyl-1-oxidopyridin-1-ium lies primarily in its oxidized nitrogen atom, which imparts distinct chemical and biological properties compared to its non-oxidized counterparts . This feature enhances its reactivity and potential applications in various fields.

XLogP3

0.6

Other CAS

63071-04-5

Wikipedia

2-Methoxy-6-methyl-1-oxo-1lambda~5~-pyridine

Dates

Last modified: 07-26-2023

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